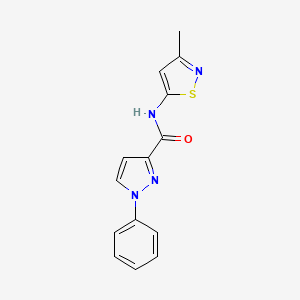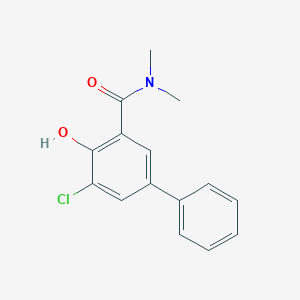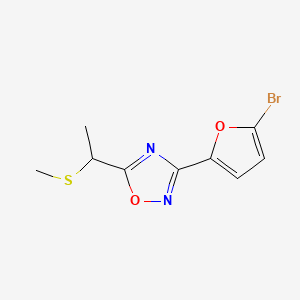![molecular formula C14H14ClNO2S B7585043 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione, also known as CPTH2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which makes it a valuable tool for studying the role of HATs in cancer development and progression.
Wirkmechanismus
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione inhibits the activity of HATs by binding to the active site of the enzyme. HATs are responsible for adding acetyl groups to histone proteins, which play a critical role in regulating gene expression. By inhibiting HAT activity, 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione can alter the acetylation status of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione has been shown to inhibit the replication of the hepatitis C virus and the growth of the malaria parasite. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione is its potency and specificity for HAT inhibition. This makes it a valuable tool for studying the role of HATs in cancer development and progression. However, one of the limitations of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione. Another area of interest is the identification of specific genes and pathways that are regulated by HAT activity, which could lead to the development of new therapeutic targets for cancer and other diseases. Finally, there is potential for the use of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione as a therapeutic agent in the treatment of cancer and other diseases, although further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with thiourea to form 2-[(2-chlorophenyl)methyl]-2-imidazoline-4-thione. This intermediate is then reacted with 1,3-dibromo-2-propanol to form the spirocyclic compound, 2-[(2-chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione works by inhibiting the activity of HATs, which are enzymes that play a critical role in regulating gene expression. By inhibiting HAT activity, 2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione can alter the expression of genes that are involved in cancer development and progression.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-4-2-1-3-10(11)8-16-12(17)7-14(13(16)18)5-6-19-9-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETPBCJLDWEUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12CC(=O)N(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)

![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)